1-Phosphonobutane-1,2,3,4-tetracarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
143557-89-5 |
|---|---|
Molecular Formula |
C8H11O11P |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
1-phosphonobutane-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C8H11O11P/c9-3(10)1-2(6(11)12)4(7(13)14)5(8(15)16)20(17,18)19/h2,4-5H,1H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H2,17,18,19) |
InChI Key |
FLXLXHMWYMTPKP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(=O)O)P(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phosphonosuccinic Acid Tetraalkyl Ester
- Reactants: Dialkyl phosphite (e.g., dimethyl or diethyl phosphite) and dialkyl ethene-1,2-dicarboxylate (e.g., dimethyl maleate or fumarate).
- Catalyst: Alkali metal alkoxides such as sodium methylate or sodium ethylate.
- Conditions: Reaction temperature ranges from 0°C to 100°C, often optimized around 12°C to 30°C for controlled addition and reaction.
- Process: The dialkyl phosphite and dialkyl ethene-1,2-dicarboxylate are mixed in a molar ratio close to 1:1 to 1:1.1. The catalyst solution is added dropwise under stirring and cooling to control exothermicity. The reaction proceeds to form the tetraalkyl phosphonosuccinate ester.
Reaction with Alkyl Acrylate to Form Pentaalkyl Ester
- Reactants: The tetraalkyl phosphonosuccinate ester and alkyl acrylate (methyl or ethyl acrylate).
- Catalyst: Same alkali metal alkoxides as above.
- Solvent/Diluent: Methanol or ethanol is often added to facilitate the reaction and control viscosity.
- Conditions: Temperature ranges from -20°C to 80°C, typically 0°C to 25°C for batch processes.
- Process: The tetraalkyl ester is reacted directly (without purification) with 0.9 to 1.1 molar equivalents of alkyl acrylate in the presence of catalyst and solvent. The reaction time is extended (e.g., >500 minutes) to ensure complete conversion to the pentaalkyl ester intermediate.
Acidic Hydrolysis to Yield 1-Phosphonobutane-1,2,3,4-tetracarboxylic Acid
- Hydrolysis Agent: Dilute hydrochloric acid or self-catalyzed acidic conditions.
- Conditions: Elevated temperatures between 100°C and 150°C, preferably 105°C to 130°C.
- Process: The pentaalkyl ester is subjected to hydrolysis without intermediate purification. Methanol or ethanol formed during hydrolysis is distilled off. The reaction is continued until complete saponification to the free acid is achieved, typically over 18 to 96 hours depending on scale and conditions.
Process Variants and Continuous Production
- Continuous processes have been developed to improve efficiency and product quality by integrating the three steps without intermediate isolation or purification.
- The continuous method involves feeding dialkyl phosphite and dialkyl ethene-1,2-dicarboxylate into a reactor with catalyst, followed by direct addition of alkyl acrylate and subsequent continuous hydrolysis.
- This method reduces by-products, improves yield, and lowers chlorine consumption in downstream applications (e.g., water treatment).
Representative Data Table: Reaction Parameters and Yields
| Step | Reactants & Catalysts | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phosphonosuccinate ester formation | Dialkyl phosphite + dialkyl ethene-1,2-dicarboxylate + NaOMe | 12 - 30 | 24 - 48 | >95 | Stirring with cooling, dropwise catalyst addition |
| Reaction with alkyl acrylate | Tetraalkyl phosphonosuccinate + methyl acrylate + NaOMe + MeOH | 0 - 25 | >8 | ~98 | Direct reaction without purification |
| Acidic hydrolysis | Pentaalkyl ester + HCl (dilute) | 105 - 130 | 18 - 96 | ~95 | Methanol distilled off, reflux conditions |
Research Findings and Notes
- The process avoids distillation steps between stages, simplifying industrial scale-up.
- The use of alkali metal methylate or ethylate catalysts is critical for high conversion and selectivity.
- Methanol or ethanol as solvents/diluents improve reaction control and product quality.
- Hydrolysis is often self-catalyzed by the product acid, reducing the need for added mineral acids.
- The final product exhibits low phosphorus content, reducing environmental impact such as eutrophication risk.
- Analytical techniques such as $$^{31}P$$-NMR confirm product purity and composition, showing >95% target acid with minimal by-products.
- The process is adaptable to produce alkali metal salts of the acid by neutralization post-hydrolysis.
Chemical Reactions Analysis
Esterification Reactions
PBTCA undergoes sequential esterification with primary alcohols (e.g., methanol, ethanol). The reaction proceeds in stages:
-
Step 1 : The phosphonic acid group reacts first due to its higher acidity (pKa ~1.5–2.5) .
-
Step 2 : Carboxylic acid groups at positions 1 and 4 esterify next (pKa ~3.8–4.5) .
-
Step 3 : Remaining carboxylic groups (positions 2 and 3) react under prolonged conditions .
Key Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Acidic (H₂SO₄) or intrinsic | |
| Temperature | 80–120°C | |
| Reaction Time | 6–24 hours | |
| Yield (Tri-ester) | ~85% |
Mechanistic Insight :
31P NMR studies confirm the formation of mono-, di-, and tri-esters, with phosphonic esterification dominating initial stages .
Hydrolysis Reactions
PBTCA esters hydrolyze back to the free acid under acidic or alkaline conditions:
-
Acid-Catalyzed : Concentrated HCl (12 M) at reflux (100–130°C) for 18 hours .
-
Base-Catalyzed : NaOH (2 M) at 80°C, yielding sodium salts .
Hydrolysis Efficiency
| Ester Type | Hydrolysis Time (h) | Conversion (%) |
|---|---|---|
| Mono-methyl ester | 12 | 95 |
| Tri-methyl ester | 18 | 98 |
Product Stability : The free acid remains stable in aqueous solutions up to pH 12, with no detectable decomposition .
Metal Complexation
PBTCA acts as a polydentate ligand, forming stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺, Pb²⁺).
Stability Constants (log K)
| Metal Ion | log K (PBTCA) | log K (EDTA) |
|---|---|---|
| Ca²⁺ | 5.2 | 10.7 |
| Mg²⁺ | 4.8 | 8.7 |
| Pb²⁺ | 7.1 | 18.0 |
Applications :
-
Environmental Remediation : Binds Pb²⁺ in contaminated sediments (Kd = 1.2 × 10⁴ L/kg).
pH-Dependent Speciation
PBTCA exhibits five dissociation steps, with pKa values determined via NMR titration :
| Protonation Site | pKa Range | Dominant Form at pH 7 |
|---|---|---|
| Phosphonic acid (1st) | 1.5–2.5 | Deprotonated |
| Carboxylic (1,4) | 3.8–4.5 | Partially deprotonated |
| Carboxylic (2,3) | 6.2–7.1 | Protonated |
Structural Impact :
-
At pH > 7, the fully deprotonated form chelates metals via carboxylate and phosphonate groups .
-
Hydrogen bonding between adjacent carboxylic groups stabilizes the conformation at pH 4–6 .
Comparative Reactivity
PBTCA’s reactivity differs from structurally related compounds:
| Compound | Key Reactivity Difference |
|---|---|
| 2-Phosphonobutane-1,2,4-tricarboxylic acid | Fewer carboxyl groups; lower Ca²⁺ affinity |
| Phosphonoacetic acid | Higher phosphonic acid reactivity |
| EDTA | Superior metal binding but higher toxicity |
Degradation Pathways
PBTCA resists thermal decomposition (<200°C) but degrades via:
-
Oxidative Cleavage : Ozone or advanced oxidation processes (OH- radicals).
-
Biodegradation : Limited microbial breakdown (t₁/₂ > 60 days).
Scientific Research Applications
Chemical Properties and Structure
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid (C8H11O11P) features both phosphonic and carboxylic acid groups. This dual functionality contributes to its effectiveness as a scale inhibitor and corrosion inhibitor in various industrial applications. Its molecular weight is approximately 270.13 g/mol, and it exhibits high stability under extreme conditions such as high temperature and alkalinity .
Industrial Applications
1. Water Treatment
One of the primary applications of this compound is in water treatment processes. It serves as an effective scale inhibitor in cooling water systems and boiler feed water treatment. The compound helps prevent the formation of scale deposits that can reduce the efficiency of heat exchangers and other equipment.
| Application | Description |
|---|---|
| Cooling Water Systems | Prevents scale formation in recirculating cooling systems. |
| Boiler Feed Water | Reduces scaling in boilers, enhancing operational efficiency. |
| High Hardness Water | Effective in treating water with high calcium and magnesium concentrations. |
2. Corrosion Inhibition
The compound is also utilized as a corrosion inhibitor for metals such as steel. Its ability to form stable complexes with metal ions enhances its protective qualities against corrosion in various environments.
| Corrosion Inhibition | Key Features |
|---|---|
| Metal Surface Treatment | Protects steel surfaces from corrosion in industrial applications. |
| High pH Conditions | Functions effectively in alkaline solutions, maintaining metal integrity. |
3. Bioremediation
Recent studies have indicated the potential use of this compound in bioremediation efforts to remove heavy metals from wastewater. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated environments .
Case Studies
Case Study 1: Industrial Water Treatment Efficiency
A study demonstrated that the application of this compound in cooling towers resulted in a significant reduction in calcium carbonate scaling by up to 90% compared to untreated systems. This not only improved heat transfer efficiency but also reduced maintenance costs associated with scale removal.
Case Study 2: Corrosion Protection
In a controlled environment simulating industrial conditions, the compound was tested as a corrosion inhibitor for carbon steel exposed to saline solutions. Results indicated a reduction in corrosion rates by over 70% when treated with this compound compared to untreated samples.
Mechanism of Action
The mechanism by which 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid exerts its effects involves its ability to chelate metal ions. The phosphonic acid and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation prevents the metal ions from participating in unwanted chemical reactions, such as precipitation or catalysis of harmful processes. The molecular targets include metal ions like calcium, magnesium, and iron, which are common in various industrial and biological systems .
Comparison with Similar Compounds
Structural Analogues
Butane-1,2,3,4-Tetracarboxylic Acid (BTCA)
- Structure : A linear butane chain with four carboxylic acid groups.
- Properties: Solubility: Highly soluble in water and ethanol . Thermal Stability: Decomposes above 200°C; forms stable metal complexes . Applications: Cross-linking agent in wrinkle-resistant fabrics (e.g., replaces formaldehyde-based agents) .
- Comparison with PBTCA: The absence of a phosphono group in BTCA reduces its metal-chelating capacity but enhances hydrophilicity.
Cyclobutane-1,2,3,4-Tetracarboxylic Acid Dianhydride (CBDA)
- Structure : Cyclobutane ring with four carboxylic acid groups converted to a dianhydride.
- Properties :
- Comparison with PBTCA: CBDA’s rigid cyclic structure enhances polymer backbone rigidity, whereas PBTCA’s linear chain offers flexibility. CBDA lacks the phosphono group, limiting its utility in applications requiring phosphate-mediated adhesion or mineralization .
Cyclopentane-1,2,3,4-Tetracarboxylic Acid (CpTCA)
- Structure : Cyclopentane ring with four carboxylic acid groups.
- Properties :
- Comparison with PBTCA: CpTCA’s cyclic structure reduces solubility in polar solvents compared to PBTCA’s linear chain. The phosphono group in PBTCA could introduce acidic protons for catalytic or ion-exchange applications, a feature absent in CpTCA .
Physicochemical Properties
Metal Chelation
- BTCA : Forms stable complexes with Ca²⁺ and Mg²⁺, aiding in fabric softening .
- PBTCA: Phosphono group enhances binding to transition metals (e.g., Fe³⁺, Cu²⁺), suggesting utility in industrial descaling .
Catalysis and Cocrystals
Biological Activity
1-Phosphonobutane-1,2,3,4-tetracarboxylic acid (PBTC) is a phosphonocarboxylic acid known for its unique structural properties and biological activities. This compound has garnered attention due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 262.14 g/mol. Its structure features four carboxylic acid groups and one phosphonic acid group, which contribute to its high solubility and reactivity in aqueous environments.
Mechanisms of Biological Activity
The biological activity of PBTC can be attributed to several mechanisms:
- Metal Chelation : PBTC exhibits strong chelating properties with metal ions such as calcium and magnesium. This property is crucial in various biological systems where metal ions play significant roles in enzyme activity and cellular functions .
- Antimicrobial Activity : Studies have demonstrated that PBTC possesses antimicrobial properties against a range of pathogens. Its ability to disrupt microbial cell membranes is believed to be one of the primary mechanisms behind its antimicrobial efficacy .
- Inhibition of Scale Formation : PBTC is effective in preventing the formation of scale in industrial water systems. It acts by inhibiting the crystallization of calcium carbonate and other salts, thereby maintaining system efficiency .
Antimicrobial Efficacy
A study conducted by researchers at the University of Crete evaluated the antimicrobial activity of PBTC against various bacterial strains. The results indicated that PBTC significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL depending on the bacterial species tested .
Chelation Studies
Research published in Corrosion Science highlighted the role of PBTC as a chelating agent in preventing corrosion in metal surfaces exposed to aggressive environments. The study showed that PBTC effectively reduced corrosion rates by forming stable complexes with metal ions present in the solution .
Scale Inhibition Performance
A comparative study involving different phosphonates found that PBTC outperformed traditional scale inhibitors in preventing calcium carbonate precipitation under high-temperature conditions. The study reported a scale inhibition efficiency of over 90% when PBTC was used at concentrations as low as 10 mg/L .
Comparative Analysis
The following table summarizes key findings related to the biological activity of PBTC compared to other similar compounds:
| Compound | Molecular Formula | Antimicrobial Activity | Scale Inhibition Efficiency |
|---|---|---|---|
| This compound (PBTC) | C8H11O11P | High | >90% |
| 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCa) | C7H9O9P | Moderate | 70% |
| Amino-tris(methylenephosphonic acid) (ATMP) | C7H18N3O9P3 | High | 85% |
Q & A
Q. What are the established synthetic methodologies for 1-Phosphonobutane-1,2,3,4-tetracarboxylic acid, and how can competing side reactions be controlled?
Synthesis typically involves multi-step phosphorylation and carboxylation. Direct esterification or acid-catalyzed condensation can minimize side reactions like incorrect cyclizations. For example, reacting phosphonic acid precursors with butane-tetracarboxylic acid derivatives in acetic acid under reflux may enhance selectivity, as seen in analogous syntheses of halogenated diimides . Steric hindrance from the phosphonate group necessitates careful optimization of reaction time and temperature to avoid incomplete functionalization.
Q. How can spectroscopic and crystallographic techniques confirm the structure and purity of this compound?
- NMR : P NMR identifies the phosphonate group’s chemical environment, while H/C NMR resolves carboxylate protonation states.
- X-ray diffraction : Single-crystal studies (e.g., using SHELX programs ) reveal intermolecular hydrogen bonds between phosphonate/carboxylate groups and water, as observed in butane-1,2,3,4-tetracarboxylic acid dihydrate .
- FTIR : Distinct O–H (2500–3500 cm) and P=O (1150–1250 cm) stretches confirm functional groups.
Q. What are the primary applications of this compound in materials science?
Its multi-dentate coordination capability makes it a candidate for:
- Metal-organic frameworks (MOFs) : Acts as a linker for transition metals (e.g., Co, Zr), leveraging both phosphonate and carboxylate groups for enhanced stability .
- Polymer crosslinking : Analogous to butane-1,2,3,4-tetracarboxylic acid, it can form ester bonds with hydroxyl-rich substrates (e.g., cellulose) under catalytic conditions .
Advanced Questions
Q. How do crystallographic refinement challenges for this compound compare to carboxylate analogs when using SHELX software?
The phosphonate group introduces stronger hydrogen-bonding interactions and potential disorder due to variable protonation states. SHELXL refinement requires careful handling of anisotropic displacement parameters and hydrogen bonding networks, similar to carboxylate systems . Twinned data (common in high-symmetry crystals) may necessitate twin-law optimization, as implemented in SHELXTL for macromolecular structures .
Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound’s protonation state?
Discrepancies arise when solution-phase NMR suggests partial deprotonation, while crystallography shows full protonation. To resolve:
- Conduct pH-dependent P NMR to track protonation equilibria.
- Perform neutron diffraction on deuterated crystals (if feasible) to directly locate hydrogen atoms, as done for O–H⋯N hydrogen-bonded systems .
Q. How does the phosphonate group alter the redox behavior of coordination polymers compared to carboxylate-based systems?
Phosphonate groups enhance metal-ligand charge transfer and stabilize higher oxidation states. For example, in Co-based MOFs, the phosphonate’s electron-withdrawing effect increases redox activity, unlike carboxylate ligands (e.g., CPTC or BTCA in cobalt complexes) . Electrochemical studies (cyclic voltammetry) and XAS can quantify these effects.
Q. What computational methods aid in predicting the hydrogen-bonding network and stability of phosphonate-containing crystals?
Density Functional Theory (DFT) simulations optimize hydrogen-bond geometries and lattice energies. Tools like Mercury (CCDC) visualize packing motifs, while MD simulations assess thermal stability, building on studies of butane-tetracarboxylic acid’s 3D networks .
Methodological Considerations
- Synthesis Optimization : Use microwave-assisted reactions to accelerate sterically hindered derivatizations, as demonstrated for halogenated diimides .
- Data Analysis : Employ Rietveld refinement for powder XRD data if single crystals are unavailable, referencing protocols for carboxylate salts .
- Contradiction Mitigation : Cross-validate spectroscopic and computational results with titration experiments to resolve protonation ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
